Sodium of polyaspartic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

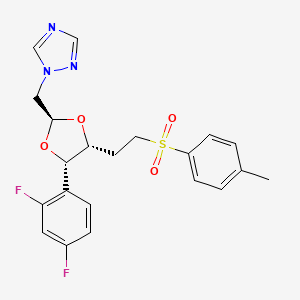

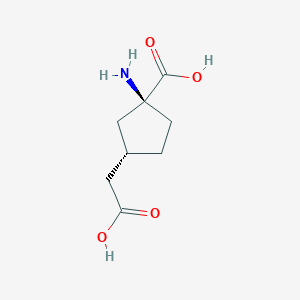

Pyrrolidine and its derivatives, including pyrrolidin-3-amine structures, are crucial in medicinal chemistry due to their presence in a wide range of biologically active compounds. These structures contribute significantly to the stereochemistry and pharmacophore exploration of new drug candidates due to their sp^3 hybridization and non-planarity, which enhances three-dimensional molecular coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves a variety of strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods aim to exploit the stereochemistry for biological activity enhancement by modifying the spatial orientation of substituents, affecting the binding mode to enantioselective proteins (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by their saturated five-membered ring, contributing to their stereochemical complexity. This structure allows for various substitutions and modifications, leading to a wide range of biological activities and pharmacological profiles. The non-planarity and possibility for pseudorotation play a crucial role in the molecular interaction of these compounds with biological targets (Li Petri et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a multitude of chemical reactions, including functionalization at various positions on the ring. These reactions enable the introduction of diverse functional groups, which can significantly alter the chemical and pharmacological properties of the compounds. The reactivity is influenced by the steric factors and the presence of functional groups, which can dictate the selectivity and yield of the reactions (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are influenced by the molecular structure and the nature of substituents on the pyrrolidine ring. Adjustments to the core structure and functional groups can optimize these compounds for better pharmacokinetic and pharmacodynamic profiles (Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the core pyrrolidine structure and its modifications. These properties are essential for the compound's biological activity and its mechanism of action. For example, the introduction of polar or hydrophobic groups can enhance the compound's ability to interact with specific proteins or receptors, affecting its therapeutic potential and specificity (Li Petri et al., 2021).

Wissenschaftliche Forschungsanwendungen

Sodium of polyaspartic acid (PASP) is a biodegradable, water-soluble polymer that is valuable in numerous industrial applications . It has drawn a great deal of attention in diverse applications due to its biocompatibility and biodegradability . Here are some potential applications:

-

Biomedical Coatings

-

Water Treatment

-

Energy Storage

-

Phosphorus-free Scale and Corrosion Inhibitor

-

Green Detergent Auxiliaries

-

Agricultural Applications

-

Cosmetics Application

-

Automotive and Transportation Industries

- PASP coatings find applications in the automotive and transportation industries . They are used as protective coatings for vehicle exteriors, providing a glossy finish, UV resistance, and corrosion protection .

- These coatings can also be applied to aircraft, trains, and marine vessels for enhanced durability and aesthetics .

-

Therapeutic Delivery Applications

-

Liquid Detergents and Cleaning Formulations

Safety And Hazards

Potential for occupational exposure exists during manufacture, and in unloading, storage, staging, and transfer operations at facilities using Sodium of Polyaspartic Acid . It is recommended that safety glasses with side-shields and permeation-resistant gloves, clothing, and foot protection be worn . In cases where ventilation is insufficient or airborne concentrations are unknown, a NIOSH-approved, air-purifying organic vapor respirator should be worn .

Zukünftige Richtungen

Sodium of Polyaspartic Acid has been found to be highly versatile, biocompatible, and biodegradable, fulfilling key requirements for use in a wide variety of biomedical applications . The derivatives of PASP can be readily tailored via the amine-reactive precursor, poly (succinimide) (PSI), which opens up a large window of opportunity for the design and development of novel biomaterials .

Eigenschaften

CAS-Nummer |

181828-06-8 |

|---|---|

Produktname |

Sodium of polyaspartic acid |

Molekularformel |

C4H6NO3(C4H4NO3Na)m(C4H5NO3)nC4H6NO4 |

Molekulargewicht |

NA |

Synonyme |

Sodium of Polyaspartic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)